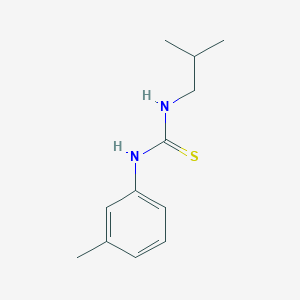
1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea
Overview
Description
1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea is an organic compound belonging to the thiourea class Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methylphenyl isothiocyanate with 2-methylpropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction is usually complete within a few hours, yielding the desired thiourea compound after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -78°C to 25°C.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reaction temperature: 0°C to 50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been investigated for their catalytic properties in organic synthesis.
Biology: In biological research, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea may possess anti-inflammatory and anticancer properties, warranting further investigation.
Industry: The compound is used in the synthesis of specialty polymers and materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea exerts its effects varies depending on the application:
Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking substrate access and inhibiting enzyme activity. This mechanism is particularly relevant in drug development.
Catalysis: As a ligand, the compound forms stable complexes with transition metals, facilitating catalytic reactions by stabilizing reaction intermediates and lowering activation energy.
Comparison with Similar Compounds
1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea can be compared to other thiourea derivatives, such as:
1-Phenyl-3-(2-methylpropyl)thiourea: Similar structure but lacks the methyl group on the phenyl ring, resulting in different chemical reactivity and biological activity.
1-(3-Methylphenyl)-3-ethylthiourea: Similar structure but with an ethyl group instead of a 2-methylpropyl group, affecting its solubility and interaction with biological targets.
Uniqueness: The presence of both the 3-methylphenyl and 2-methylpropyl groups in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-9(2)8-13-12(15)14-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGGXQIKDSAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


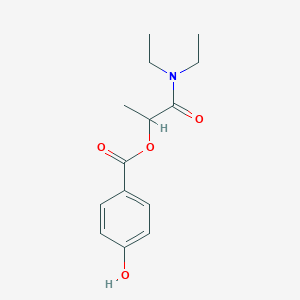
![2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3941666.png)
![4'-methoxy-N-[2-(4-methylphenoxy)ethyl]biphenyl-3-carboxamide](/img/structure/B3941667.png)
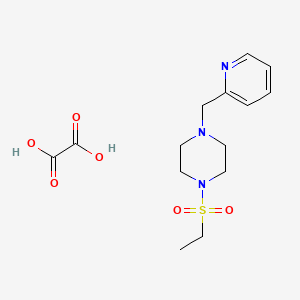
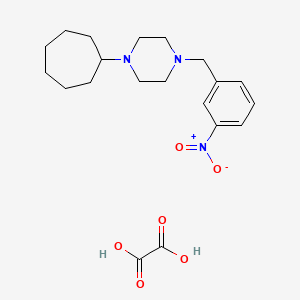
![1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3941677.png)
![5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE](/img/structure/B3941687.png)
![N-9H-fluoren-9-yl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3941696.png)
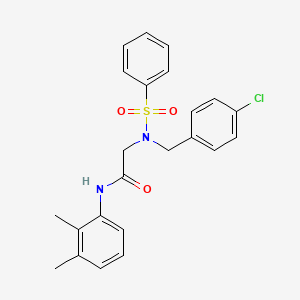
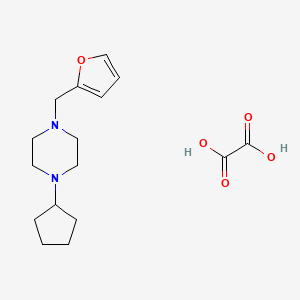
![ETHYL 6-(TERT-BUTYL)-2-{[(METHYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3941710.png)
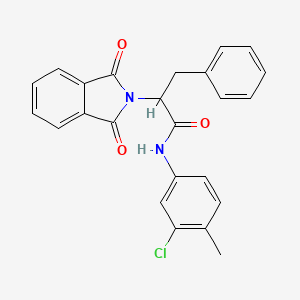
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)propanamide hydrochloride](/img/structure/B3941728.png)

